![molecular formula C26H30N4O B4852879 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4852879.png)
4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline
Übersicht
Beschreibung
4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline exerts its anti-tumor effects by inhibiting the activity of key kinases that are involved in the growth and survival of cancer cells. By blocking these kinases, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline induces apoptosis (cell death) in cancer cells and inhibits their proliferation. In addition, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to modulate the immune system by enhancing the activity of T cells and natural killer cells, which can help to eliminate cancer cells.
Biochemical and Physiological Effects:
4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in animal models and has shown minimal toxicity. In addition, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been shown to penetrate the blood-brain barrier, which suggests that it may be effective in treating central nervous system (CNS) tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is its broad-spectrum activity against various types of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation of 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline is that it may not be effective in all types of cancer, and its efficacy may be limited by the development of resistance. In addition, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline may have potential side effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for the development of 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline as a cancer therapy. One potential direction is to combine 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline with other agents that target different pathways in cancer cells, in order to enhance its efficacy and overcome resistance. Another direction is to investigate the use of 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline in combination with immunotherapy, in order to enhance the immune response against cancer cells. Finally, further studies are needed to determine the optimal dosing and administration schedule for 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline, as well as its potential side effects and toxicity.
Wissenschaftliche Forschungsanwendungen
4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has been extensively studied in vitro and in vivo for its potential use in cancer therapy. It has been shown to inhibit the activity of several kinases that are involved in the growth and survival of cancer cells, including BTK, FLT3, and JAK2. In preclinical studies, 4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(3-pyridinyl)quinoline has demonstrated significant anti-tumor activity against various types of cancer, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(6-methyl-2-pyridin-3-ylquinolin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-19-9-10-24-22(16-19)23(17-25(28-24)20-6-5-11-27-18-20)26(31)30-14-12-29(13-15-30)21-7-3-2-4-8-21/h5-6,9-11,16-18,21H,2-4,7-8,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQZNUKOQXMVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCN(CC3)C4CCCCC4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclohexylpiperazin-1-yl)[6-methyl-2-(pyridin-3-yl)quinolin-4-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



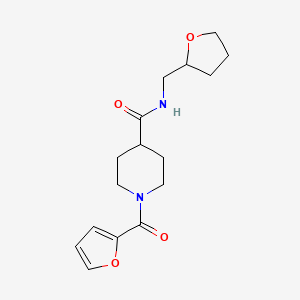
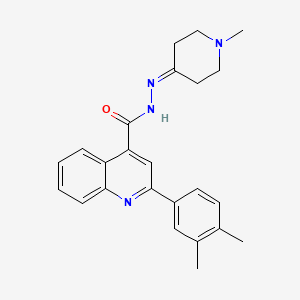
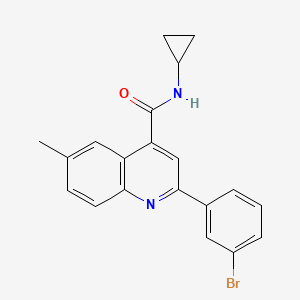

![3-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B4852820.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)pentanamide](/img/structure/B4852824.png)
![N-cycloheptyl-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4852831.png)
![3-(5-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B4852837.png)
![2-[(4-chlorophenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4852844.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4852850.png)
![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B4852851.png)
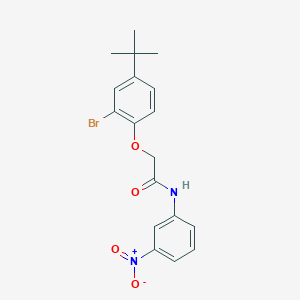
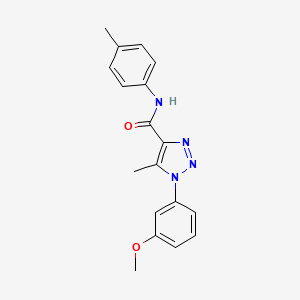
![2-[(1-bromo-2-naphthyl)oxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B4852890.png)